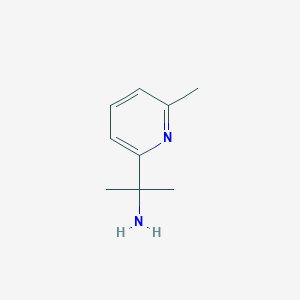![molecular formula C8H10N4 B7904536 (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: is a chemical compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrrolopyrimidine core with a methyl group at the 5-position and a methanamine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable pyrrole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety. Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation products: Pyrrolopyrimidine oxo derivatives.
Reduction products: Reduced amine derivatives.
Substitution products: Various functionalized pyrrolopyrimidines.
Applications De Recherche Scientifique
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and anticancer agents.
Industry: The compound is used in the pharmaceutical industry for drug discovery and development.
Mécanisme D'action
The mechanism by which (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects in cellular pathways. For example, in the case of kinase inhibitors, the compound may block the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine: is compared with other similar compounds, such as:
Pyrrolopyrimidines: These compounds share a similar core structure but differ in the substituents and functional groups.
Kinase Inhibitors: Other kinase inhibitors may have different core structures and binding affinities.
Anticancer Agents: Similar compounds may have varying degrees of cytotoxicity and selectivity towards cancer cells.
The uniqueness of this compound lies in its specific structural features and biological activities, making it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-11-8-6(5)4-10-7(2-9)12-8/h3-4H,2,9H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWXPFZYBHGCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)
![1-Azaspiro[5.5]undecan-4-one](/img/structure/B7904481.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one](/img/structure/B7904483.png)


![[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B7904498.png)





![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)


